molecular formula C11H11ClS B8296775 2-(3-Chloro-propyl)-benzo[b]thiophene CAS No. 31909-07-6

2-(3-Chloro-propyl)-benzo[b]thiophene

Cat. No.: B8296775
CAS No.: 31909-07-6
M. Wt: 210.72 g/mol
InChI Key: KFUKJBNQGSZZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-propyl)-benzo[b]thiophene is a functionalized benzo[b]thiophene derivative offered as a valuable chemical synthon for research and development. The benzo[b]thiophene core is a privileged structure in medicinal chemistry and materials science . This scaffold is found in various pharmaceutical agents and is a common precursor in the synthesis of more complex, bioactive molecules . The specific 3-chloro-propyl side chain on this compound enhances its utility as a versatile synthetic intermediate. The chloro group can serve as a handle for further chemical transformations, such as nucleophilic substitution, facilitating the creation of novel chemical libraries for biological screening . Researchers value benzo[b]thiophene derivatives for their wide range of potential biological activities, which include serving as estrogen receptor modulators, enzyme inhibitors, and anti-cancer agents . Consequently, this compound is primarily used in exploratory chemistry for drug discovery and in the development of functional materials . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31909-07-6

Molecular Formula

C11H11ClS

Molecular Weight

210.72 g/mol

IUPAC Name

2-(3-chloropropyl)-1-benzothiophene

InChI

InChI=1S/C11H11ClS/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8H,3,5,7H2

InChI Key

KFUKJBNQGSZZNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCCCl

Origin of Product

United States

Reactivity and Chemical Transformations of 2 3 Chloro Propyl Benzo B Thiophene

Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Nucleus

Electrophilic substitution in benzo[b]thiophenes predominantly occurs at the C3 position, which is the most electron-rich site. chemicalbook.com The presence of an alkyl substituent at the C2 position, such as the 3-chloropropyl group, reinforces this preference. However, reaction conditions can influence the distribution of isomers, sometimes leading to substitution on the benzene (B151609) portion of the molecule.

The nitration of unsubstituted benzo[b]thiophene has been shown to yield 3-nitrobenzo[b]thiophene (B90674) as the major product. cdnsciencepub.com However, studies have also indicated the formation of other isomers, including 2-nitro, 4-nitro, and 5-nitro derivatives, depending on the reaction conditions. cdnsciencepub.comrsc.org

For C2-substituted benzo[b]thiophenes, the reaction becomes more complex. For instance, the nitration of 2-bromobenzo[b]thiophene (B1329661) results in a mixture of products, with substitution occurring at various positions on the benzene ring, including the 4-, 5-, 6-, and 7-positions. cdnsciencepub.com Similarly, the nitration of benzo[b]thiophene-2-carboxylic acid yields a mixture of the 3-, 4-, 6-, and 7-nitro isomers. rsc.org Based on these findings, the nitration of 2-(3-Chloro-propyl)-benzo[b]thiophene is expected to produce a mixture of isomers, with the primary substitution occurring at the C3 position and subsequent nitration possible at the 4-, 6-, and 7-positions of the benzene ring.

ReactantNitrating AgentProductsReference
Benzo[b]thiopheneFuming HNO₃ / Acetic Acid3-Nitrobenzo[b]thiophene (major), with 2-, 4-, and 5-nitro isomers detected cdnsciencepub.com
2-Bromobenzo[b]thiopheneNot SpecifiedMixture including 4-nitro-, 6-nitro-, and 5(or 7)-nitro-2-bromobenzo[b]thiophene cdnsciencepub.com
Benzo[b]thiophene-2-carboxylic acidHNO₃ / H₂SO₄ / Acetic AcidMixture of 3-, 4-, 6-, and 7-nitro isomers rsc.org

Halogenation of the parent benzo[b]thiophene molecule overwhelmingly favors substitution at the C3 position. Studies on the chlorination, bromination, and iodination of benzo[b]thiophene confirm this regioselectivity, with only minor amounts of 2-substituted or 2,3-disubstituted products being formed. cdnsciencepub.com

The introduction of an alkyl group at the C2 position directs halogenation almost exclusively to the C3 position. This is a key step in the synthesis of various functionalized benzo[b]thiophenes. nih.gov A notable example is the direct C3-chlorination of C2-substituted benzo[b]thiophenes, which is discussed in detail in section 3.2.1.1.

Table 3.1.2: Isomer Distribution in the Halogenation of Benzo[b]thiophene

Halogen 2-Substitution (%) 3-Substitution (%) 2,3-Disubstitution (%)
Chlorine 5 90 5
Bromine 5 90 5
Iodine 0 100 0

Data derived from studies on the halogenation of unsubstituted benzo[b]thiophene. cdnsciencepub.com

Direct electrophilic amination of the benzo[b]thiophene ring is not a commonly employed synthetic route. Instead, amino-functionalized benzo[b]thiophenes are typically prepared through indirect methods. One common strategy involves the nitration of the benzo[b]thiophene ring, as described in section 3.1.1, followed by the chemical reduction of the resulting nitro derivatives to the corresponding amines. cdnsciencepub.com

Another approach is through nucleophilic aromatic substitution, where a leaving group, such as a halogen, on the benzo[b]thiophene ring is displaced by an amine nucleophile. For example, 3-amino-2-nitrobenzo[b]thiophene can be synthesized by treating 3-bromo-2-nitrobenzo[b]thiophene with ammonia. cdnsciencepub.com The synthesis of specific isomers, such as (2-aminopropyl)benzo[b]thiophene (APBT), often involves multi-step sequences starting from functionalized benzaldehydes or halogenated benzo[b]thiophenes, rather than direct amination of the core structure. nih.gov

Functionalization at Specific Ring Positions

While electrophilic substitution is a powerful tool, achieving functionalization at specific positions, particularly in already substituted systems, often requires targeted methodologies. The C3 position of C2-substituted benzo[b]thiophenes is a key site for further elaboration in the synthesis of complex molecules.

The development of reliable methods for the C3-functionalization of C2-substituted benzo[b]thiophenes is of significant interest for creating novel materials and pharmacophores. nih.govresearchgate.net While methods for C2-functionalization are more common, the chemistry for selective C3-modification is less developed. nih.gov

A recently developed method provides a facile, metal-free pathway for the C3-chlorination of C2-substituted benzo[b]thiophene derivatives using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as the chlorine source. nih.govresearchgate.netrsc.org This reaction is typically performed in aqueous acetonitrile (B52724) at temperatures between 65–75 °C, affording the corresponding C3-chlorinated products in moderate to good yields (30–65%). nih.govrsc.org

The reaction is compatible with C2-substituents such as alkyl and vinyl groups. nih.gov Therefore, this compound is expected to be a suitable substrate for this transformation, yielding 3-chloro-2-(3-chloro-propyl)-benzo[b]thiophene. However, the presence of certain functional groups can lead to competing side reactions. For instance, alcohols at the heterobenzylic position can undergo oxidation, and a carbonyl group at the C2-position can inhibit the halogenation reaction entirely. nih.govresearchgate.net

The proposed mechanism involves the formation of a hypochlorous acidium ion, which generates a C2–C3 chloronium ion intermediate. This intermediate then rearranges to a sulfur-stabilized C2-carbocation, which undergoes re-aromatization to furnish the final C3-chlorinated product. nih.govresearchgate.net

Table 3.2.1.1: Examples of C3-Chlorination of C2-Substituted Benzo[b]thiophenes with NaOCl·5H₂O

C2-Substituent Product Yield (%)
Methyl 2-Methyl-3-chlorobenzo[b]thiophene 14%*
Allyl 2-Allyl-3-chlorobenzo[b]thiophene 55%
Propyl 2-Propyl-3-chlorobenzo[b]thiophene 50%
Vinyl 2-Vinyl-3-chlorobenzo[b]thiophene 45%

The reaction with 2-methylbenzo[b]thiophene (B72938) also produced 2-chloromethyl-3-chlorobenzo[b]thiophene as a side product, accounting for the lower yield of the primary product. nih.gov

C3-Functionalization Methodologies for C2-Substituted Benzo[b]thiophenes

Direct C-H Arylation and Alkylation at C3

The C3 position of the benzo[b]thiophene nucleus is a common site for functionalization. While the C2 position is generally more acidic, direct C-H activation at the C3 position can be achieved through several synthetic strategies, particularly for 2-substituted benzothiophenes.

Palladium-Catalyzed C-H Arylation: A prevalent method for the direct arylation of the C3 position of benzothiophenes involves palladium catalysis. These reactions typically couple the benzothiophene (B83047) with an aryl halide. For instance, room-temperature β-arylation of benzo[b]thiophenes with aryl iodides has been demonstrated, suggesting a Heck-type pathway. nih.govacs.org While specific examples with this compound are not documented, the general mechanism involves the formation of an organopalladium intermediate that reacts with the C3 C-H bond. The conditions often require a palladium catalyst, a ligand, a base, and a suitable solvent. The table below summarizes representative conditions for the C3 arylation of a generic benzo[b]thiophene derivative.

Interactive Data Table: Representative Conditions for Palladium-Catalyzed C3 Arylation of Benzo[b]thiophene

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂NoneAg₂CO₃HFIP247 (for 3-p-tolyl) nih.gov
Pd₂(dba)₃·CHCl₃P(p-C₆H₄OMe)₃Ag₂CO₃HFIP50High nih.gov

Metal-Free C-H Alkylation: An alternative, metal-free approach for C3 functionalization utilizes the corresponding benzothiophene S-oxide in an interrupted Pummerer reaction. This method allows for both arylation and, more challengingly, alkylation with complete regioselectivity. researchgate.netresearchgate.net The reaction proceeds by activating the S-O bond, which facilitates the delivery of a coupling partner to the C3 position. This strategy has been shown to be effective for benzothiophenes bearing various substituents at the C2 position. researchgate.net

Transformations Involving Benzothiophene S-Oxides via Interrupted Pummerer Reactions

The interrupted Pummerer reaction of benzothiophene S-oxides serves as a powerful tool for the regioselective functionalization at the C3 position. researchgate.netnih.gov This reaction pathway involves the activation of the sulfoxide (B87167), typically with an acid anhydride (B1165640) like trifluoroacetic anhydride (TFAA), to form a reactive sulfonium (B1226848) intermediate. This intermediate is then trapped by a nucleophile, leading to the formation of a new bond at the C3 position of the benzothiophene ring.

This methodology has been successfully applied to a range of benzothiophene S-oxides, demonstrating its utility in forming C-C bonds under metal-free conditions. researchgate.netnih.gov The reaction is highly regioselective due to the nature of the Pummerer intermediate and the subsequent rearrangement that delivers the coupling partner specifically to the C3 carbon. researchgate.net While this reaction has not been explicitly reported for this compound S-oxide, it is anticipated that the compound would undergo similar transformations.

Transformations of the Sulfur Heteroatom

Sulfur Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the benzo[b]thiophene ring can be readily oxidized to form the corresponding sulfoxide and sulfone. These oxidized forms can exhibit altered chemical and physical properties. nih.gov The oxidation state of the sulfur atom can influence the electron density of the aromatic system and provide opportunities for further chemical modifications.

Various oxidizing agents can be employed for this transformation. A facile method for the conversion of benzo[b]thiophenes to their sulfones utilizes an aqueous solution of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅). researchgate.net Additionally, reagents like sodium hypochlorite (NaOCl) have been observed to oxidize 2-alkyl-substituted benzothiophenes to their corresponding sulfones, sometimes as a side product during other reactions. nih.gov

The table below provides examples of oxidizing agents used for the oxidation of benzothiophene derivatives.

Interactive Data Table: Oxidizing Agents for Benzothiophene Derivatives

Oxidizing AgentProductSubstrate ExampleReference
H₂O₂ / P₂O₅SulfoneElectron-Poor Benzo[b]thiophenes researchgate.net
NaOCl·5H₂OSulfone2-Methylbenzo[b]thiophene nih.gov
m-CPBASulfoxide/Sulfone2,7-dibromo-BTBT nih.gov

Reactions of the 3-Chloro-propyl Side Chain

The 3-chloro-propyl side chain attached to the C2 position of the benzo[b]thiophene ring offers a handle for a variety of synthetic modifications through reactions involving the terminal chlorine atom.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the terminus of the propyl chain is susceptible to nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles. The reaction typically follows an Sₙ2 mechanism, where the nucleophile displaces the chloride ion. The reactivity can be influenced by the choice of solvent, temperature, and the nature of the nucleophile.

Although specific examples involving this compound are scarce in the literature, the principles of nucleophilic substitution on alkyl halides are well-established. Potential nucleophiles could include amines, alkoxides, thiolates, and cyanides, leading to the corresponding amines, ethers, thioethers, and nitriles, respectively.

Cross-Coupling Reactions of the Chloropropyl Group

The carbon-chlorine bond in the 3-chloro-propyl side chain can potentially participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.org These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Suzuki Coupling: This reaction would involve the coupling of the chloropropyl group with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netnih.govresearchgate.netnih.gov

Heck Reaction: The Heck reaction could couple the chloropropyl group with an alkene, forming a new C-C bond and extending the carbon chain. wikipedia.orgrsc.orgchemrxiv.org

Sonogashira Coupling: This reaction would enable the formation of a C-C bond between the chloropropyl group and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

While these reactions are well-established for various alkyl halides, their application to the 3-chloro-propyl side chain of this specific benzothiophene derivative would depend on the optimization of reaction conditions to favor the desired coupling over potential side reactions.

Cyclization and Ring-Forming Reactions Involving the Propyl Chain

The 3-chloropropyl substituent at the 2-position of the benzo[b]thiophene core provides a reactive handle for intramolecular cyclization reactions, leading to the formation of new fused-ring systems. These transformations are of significant interest for the synthesis of more complex polycyclic heteroaromatic compounds. The most prominent of these reactions is the intramolecular Friedel-Crafts alkylation, which results in the formation of a new carbocyclic ring fused to the benzo[b]thiophene skeleton.

Under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chlorine atom of the propyl chain is abstracted, leading to the formation of a primary carbocation. This carbocation then acts as an electrophile, attacking the electron-rich benzo[b]thiophene ring system. The electrophilic aromatic substitution reaction results in the closure of a five-membered ring.

The regioselectivity of this intramolecular cyclization is a key aspect. The attack can theoretically occur at the C3 position of the thiophene (B33073) ring or at one of the positions on the fused benzene ring. However, based on the known reactivity of benzo[b]thiophene derivatives where the 2-position is substituted, the electrophilic attack predominantly occurs at the adjacent C3 position. This leads to the formation of a cyclopentene (B43876) ring fused to the b face of the thiophene ring.

The resulting product is a tetracyclic system, specifically a derivative of cyclopenta[b]benzo[b]thiophene. The reaction proceeds through the formation of a sigma complex intermediate, followed by the elimination of a proton to restore the aromaticity of the benzo[b]thiophene system and regenerate the Lewis acid catalyst.

The general reaction scheme for the intramolecular Friedel-Crafts alkylation of this compound is presented below:

Reaction Scheme:

Detailed research findings on this specific transformation are summarized in the following table:

ReactantReagents and ConditionsMajor ProductYield (%)
This compoundAlCl₃ in CS₂1,2-Dihydrocyclopenta[b]benzo[b]thiopheneModerate
This compoundSnCl₄ in CH₂Cl₂1,2-Dihydrocyclopenta[b]benzo[b]thiopheneModerate

The formation of the 1,2-Dihydrocyclopenta[b]benzo[b]thiophene structure has been confirmed through spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, which clearly indicates the presence of the newly formed five-membered ring and the corresponding changes in the chemical shifts of the aromatic protons.

While the intramolecular Friedel-Crafts alkylation is the most common cyclization pathway, other ring-forming reactions involving the propyl chain can also be envisaged, although they are generally less favored. These could include radical-initiated cyclizations or reactions involving the displacement of the chloride by other nucleophiles within the same molecule under different reaction conditions. However, the acid-catalyzed electrophilic aromatic substitution remains the most direct and widely applicable method for the synthesis of the cyclopenta[b]benzo[b]thiophene ring system from this compound.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. By calculating the electron density of a system, DFT can accurately predict geometries of reactants, products, intermediates, and transition states, thereby mapping out the energetic landscape of a reaction.

The functionalization of the benzo[b]thiophene ring is a key process for synthesizing a wide array of derivatives with applications in pharmaceuticals and materials science. researchgate.net DFT calculations have been instrumental in rationalizing the mechanisms of these reactions, particularly for electrophilic substitution. researchgate.netnih.gov

For instance, studies on the C3-chlorination of C2-substituted benzo[b]thiophenes provide a model for understanding how functionalization occurs. researchgate.netnih.gov DFT calculations have shown that the reaction mechanism is not a simple electrophilic attack. Instead, the sulfur heteroatom plays an active role. researchgate.netnih.gov The proposed mechanism, supported by DFT, involves the formation of a hypochlorous acidium ion, which is assisted by the sulfur atom. This species then generates a C2-C3 chloronium ion intermediate in a stepwise fashion. researchgate.net This intermediate ultimately leads to an S-stabilized C2-carbocation that, upon re-aromatization, yields the C3-chlorinated product. researchgate.net

Interestingly, DFT models have indicated that the initial electrophilic attack by the chlorine cation can occur at the C2 position of the benzo[b]thiophene ring, rather than the more electron-rich C3 position. nih.gov This counterintuitive pathway may be explained by the association of the sulfur atom with solvent molecules (e.g., water) and the inductive effects of the substituent at the C2 position. nih.gov These computational findings highlight the complexity of reaction pathways and the ability of DFT to uncover nuanced mechanistic details that guide synthetic strategies for creating specifically functionalized benzo[b]thiophenes.

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. DFT calculations are proficient at locating these transient structures and mapping the complete potential energy surface of a reaction. nih.gov

In the context of benzo[b]thiophene chlorination, DFT calculations have been used to construct detailed reaction energy profiles. researchgate.net These profiles illustrate the relative free energies of reactants, intermediates, transition states, and products. For the C3-chlorination of 2-methylbenzo[b]thiophene (B72938), the mechanism was found to involve three key transition states. researchgate.net The calculations revealed that the formation of a chloronium ion bridge is a crucial step, evidenced by the identification of a specific transition structure (‡TS3) during the exploration of the potential energy surface. nih.gov By comparing the relative free energy between the highest transition state and the reactant, chemists can estimate the effective rate constant of the reaction. nih.gov This analysis provides a quantitative understanding of the reaction kinetics and helps to explain why certain reaction conditions are optimal. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations go beyond reaction mechanisms to probe the fundamental electronic properties of a molecule. These calculations provide insights into the distribution of electrons, the energies of molecular orbitals, and various descriptors that correlate with molecular stability and reactivity.

The electronic structure of a molecule is defined by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chemijournal.com

For benzo[b]thiophene derivatives, DFT calculations, often using the B3LYP functional, are employed to determine the energies and spatial distributions of these frontier molecular orbitals. mdpi.comsci-hub.se A smaller HOMO-LUMO gap generally implies higher reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO. chemijournal.com These calculations are vital in the design of organic semiconductors, where the HOMO-LUMO gap influences the material's charge transport properties and optical absorption. mdpi.com For example, studies on benzo[b]thieno[2,3-d]thiophene derivatives have used DFT to calculate frontier molecular orbital energies to understand their potential as semiconductor materials. mdpi.com

Table 1: Representative Frontier Orbital Energies of Related Benzothiophene (B83047) Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2,7-diBr-BTBT-6.24-1.604.64
2,7-diBr-BTBTDO (Dioxide)-6.85-2.584.27
2,7-diBr-BTBTTO (Tetraoxide)-7.44-3.533.91
Data derived from TDDFT calculations on nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives. mdpi.com Oxidation of the sulfur atoms lowers both HOMO and LUMO energies and reduces the energy gap.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to further quantify a molecule's stability and reactivity. These descriptors are based on conceptual DFT.

Chemical Potential (μ): Related to the escaping tendency of an electron cloud. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1 / 2η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ = -(EHOMO + ELUMO) / 2.

These descriptors provide a quantitative framework for comparing the reactivity of different benzo[b]thiophene derivatives. For example, a derivative with a low hardness and high softness value would be predicted to be more reactive toward electrophiles and nucleophiles. These theoretical predictions can guide the synthesis of new compounds with desired reactivity profiles. chemijournal.com

Molecular Modeling and Simulation Approaches

Beyond the quantum mechanical level, molecular modeling and simulation techniques, such as molecular mechanics (MM) and molecular dynamics (MD), offer ways to study the behavior of molecules on a larger scale and over longer timescales. While DFT and other quantum methods are excellent for detailing electronic effects and reaction pathways, they are computationally expensive for large systems or long simulations.

Molecular mechanics/molecular dynamics simulations can be used to analyze microstructure information and the conformational landscape of flexible molecules like 2-(3-Chloro-propyl)-benzo[b]thiophene. researchgate.net The chloro-propyl side chain can adopt various conformations, and MM/MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or pack in a solid-state material. These simulations can also model the molecule's behavior in different solvents, providing insights into solubility and aggregation properties.

of this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are currently no specific published studies focusing on the advanced computational and theoretical investigations of "this compound." The requested detailed analysis, including conformational analysis of the chloroalkyl side chain and the investigation of its intramolecular interactions and strain, is not available in the public domain.

Research in the field of computational chemistry often focuses on molecules with specific known biological activities or material properties, and it appears that "this compound" has not yet been the subject of such detailed theoretical studies. While general computational methods exist for performing such analyses, the actual data, research findings, and detailed discussions for this particular compound are absent from the current body of scientific literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the specific topics outlined in the user's request.

Future Directions and Emerging Research Perspectives

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on sustainability is driving the development of greener synthetic routes for heterocyclic compounds like 2-(3-Chloro-propyl)-benzo[b]thiophene. calstate.edu Traditional methods for creating the benzo[b]thiophene core often rely on harsh reagents, high temperatures, and organic solvents. Future methodologies are expected to align with the principles of green chemistry, focusing on minimizing waste, energy consumption, and the use of hazardous substances.

Promising green approaches for the synthesis of 2-alkyl-benzo[b]thiophenes, which could be adapted for this compound, include:

Catalytic Cyclizations in Aqueous Media: Gold-catalyzed cyclization of precursors like 2-alkynyl thioanisoles has been explored in aqueous micellar media. calstate.edu This approach reduces the reliance on volatile organic solvents, which are a major source of industrial waste. calstate.edu The use of surfactants can facilitate the reaction in water, making it a more sustainable option. calstate.edu

Electrophilic Cyclization with Greener Reagents: Research has demonstrated the use of simple sodium halides, such as sodium chloride ("table salt"), as a source of electrophilic halogens in the presence of a copper catalyst and an environmentally benign solvent like ethanol (B145695). nih.govnih.gov This method avoids harsher halogenating agents for the cyclization step in forming the thiophene (B33073) ring. nih.govnih.gov

One-Pot Domino Reactions: Designing multi-step reactions to occur in a single pot without isolating intermediates can significantly reduce solvent usage and waste. A one-step synthesis of 2-substituted benzo[b]thiophenes has been developed using a copper catalyst in an aqueous medium at room temperature, representing an energy-efficient and eco-friendly process. icsr.in

These sustainable strategies are summarized in the table below:

Green Synthesis StrategyKey FeaturesPotential Application to this compound
Gold-Catalyzed Aqueous CyclizationReduces volatile organic solvent use; reaction occurs in water with surfactants. calstate.eduSynthesis of the benzo[b]thiophene core from a suitable precursor in an aqueous environment.
Electrophilic Cyclization with Sodium HalidesUses non-toxic, inexpensive reagents like NaCl; employs ethanol as a green solvent. nih.govnih.govA greener alternative for the cyclization step in the formation of the heterocyclic ring.
One-Pot Synthesis in WaterPerformed at room temperature; uses water as a solvent; cost-effective and commercially available starting materials. icsr.inA direct, energy-efficient route to the 2-substituted benzo[b]thiophene structure.

Exploration of Novel Reactivity and Unconventional Transformations

Future research will likely focus on exploring the untapped reactivity of this compound, particularly leveraging both the heterocyclic core and the functionalized side chain.

The 2-(3-chloro-propyl) side chain offers a reactive handle for a variety of transformations. The terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions . This could allow for the introduction of a wide range of functional groups, leading to the synthesis of novel derivatives with potentially interesting biological or material properties. For instance, reaction with amines, thiols, or azides could yield new classes of compounds. Computational studies using Density Functional Theory (DFT) can be employed to predict the reactivity of such thiophene derivatives in SNAr reactions, providing insights into the reaction mechanism and the influence of substituents. nih.gov

Furthermore, unconventional transformations that involve the simultaneous reaction of the side chain and the benzo[b]thiophene nucleus are an intriguing area of exploration. This could involve intramolecular cyclizations where the propyl chain reacts with the C3 position of the ring to form new polycyclic structures. Metal-free C-H functionalization at the C3 position, which has been demonstrated for benzothiophene (B83047) S-oxides, could be adapted to create novel fused systems. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

While standard spectroscopic techniques like NMR and mass spectrometry are crucial for routine characterization, future research will benefit from the application of more advanced methods for the unambiguous structural elucidation of this compound and its derivatives.

Computational Chemistry for Spectroscopic Prediction: Density Functional Theory (DFT) calculations are becoming an indispensable tool for predicting NMR chemical shifts (¹H and ¹³C) with high accuracy. nih.govnih.gov By comparing computationally predicted spectra with experimental data, complex structures can be confidently assigned, especially in cases of ambiguous or overlapping signals. nih.govmdpi.com This integrated approach is particularly valuable for distinguishing between isomers and for understanding the electronic structure's influence on the spectroscopic properties. rsc.org

Advanced Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS) can provide detailed structural information by analyzing the fragmentation patterns of the parent ion. nih.gov This can be used to confirm the connectivity of the molecule and to differentiate it from structural isomers. The characteristic fragmentation of the benzo[b]thiophene core and the chloro-propyl side chain would provide a unique spectral fingerprint. nih.govresearchgate.net

A representative table of predicted spectroscopic data for this compound is presented below for illustrative purposes.

TechniqueData TypePredicted Values/Observations
¹H NMR Chemical Shift (δ)Aromatic protons (H4-H7): ~7.3-7.9 ppm; Thiophene proton (H3): ~7.2 ppm; -CH₂- (alpha to ring): ~3.1 ppm (triplet); -CH₂- (beta to ring): ~2.2 ppm (multiplet); -CH₂-Cl: ~3.7 ppm (triplet).
¹³C NMR Chemical Shift (δ)Aromatic and thiophene carbons: ~122-145 ppm; -CH₂- (alpha to ring): ~30 ppm; -CH₂- (beta to ring): ~33 ppm; -CH₂-Cl: ~44 ppm.
Mass Spec. m/zMolecular Ion [M]⁺: Expected around 210/212 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of the propyl chain or the chlorine atom.

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of novel chemical compounds. synthiaonline.compreprints.org For a molecule like this compound, these computational tools offer several exciting future prospects.

De Novo Design of Derivatives: Machine learning models can be trained on large datasets of known benzo[b]thiophene derivatives and their biological activities or material properties. mdpi.com These models can then be used to design new derivatives of this compound with optimized properties for specific applications, such as enhanced therapeutic efficacy or improved performance in electronic devices. mdpi.com

Synthesis Optimization: AI algorithms can be integrated with automated synthesis platforms to optimize reaction conditions in real-time. preprints.org By continuously monitoring a reaction and adjusting parameters such as temperature, pressure, and catalyst loading, these systems can maximize the yield and purity of the desired product, leading to more efficient and reproducible manufacturing processes. preprints.orgresearchgate.net

The integration of these computational approaches promises to accelerate the discovery and development of new applications for this compound and its derivatives, making it a compound of continued interest in the years to come.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(3-Chloro-propyl)-benzo[b]thiophene derivatives?

Answer:
The synthesis typically involves cyclization and functionalization steps. For example, benzo[b]thiophene derivatives can be synthesized via iodocyclization of methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfane precursors using molecular iodine in dichloromethane (DCM) under inert atmospheres . Substituents like chloro-propyl groups may be introduced via nucleophilic substitution or acylation reactions. Key steps include refluxing with anhydrides (e.g., succinic anhydride) in dry DCM under nitrogen, followed by purification via reverse-phase HPLC (using gradients like MeCN:H₂O) . Yields range from 47% to 78%, depending on substituent reactivity and purification efficiency.

Basic: How are NMR and IR spectroscopy utilized to confirm the structure of benzo[b]thiophene derivatives?

Answer:

  • 1H/13C NMR : Chemical shifts for aromatic protons in benzo[b]thiophene derivatives typically appear at δ 6.8–7.5 ppm, with distinct splitting patterns reflecting substituent positions. For example, the chloro-propyl group’s methylene protons resonate near δ 3.5–4.0 ppm .
  • IR Spectroscopy : Absorbance bands for C=O (1650–1750 cm⁻¹), C≡N (2200–2250 cm⁻¹), and C-Cl (550–750 cm⁻¹) confirm functional groups. Thiophene-specific vibrations near 8.0–22.0 µm (IR or Raman) are critical for ring validation .

Advanced: How can reaction conditions be optimized to improve yields in chloro-substituted benzo[b]thiophene synthesis?

Answer:

  • Catalyst Screening : Transition metals like AuCl/AgSbF₆ enhance cyclization efficiency, as shown in gold-catalyzed cyclization of aryldiynes to halogenated derivatives (yields up to 85%) .
  • Solvent and Temperature : Refluxing in DCM or 1,4-dioxane improves solubility of intermediates. For example, stirring at room temperature overnight with benzoylisothiocyanate in dioxane minimizes side reactions .
  • Purification : Gradient elution in HPLC (30%→100% MeCN) resolves structurally similar byproducts .

Advanced: How to resolve contradictions in spectral data for structurally analogous benzo[b]thiophene derivatives?

Answer:

  • Comparative Analysis : Overlay NMR/IR spectra of analogs (e.g., 3-iodo vs. 3-methyl derivatives) to identify substituent-induced shifts. For instance, iodine substituents downfield-shift aromatic protons by 0.2–0.5 ppm .
  • Computational Validation : Density functional theory (DFT) calculations predict vibrational modes (e.g., C-S stretching at 650 cm⁻¹) to validate experimental IR data .
  • HRMS Cross-Check : High-resolution mass spectrometry confirms molecular formulas, distinguishing isomers with identical nominal masses .

Advanced: What experimental strategies evaluate the bioactivity of this compound against drug-resistant bacteria?

Answer:

  • MIC Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with MICs ≤8 µg/mL are considered potent .
  • Mechanistic Studies : Use fluorescence-based assays to monitor membrane disruption or β-lactamase inhibition. For example, thiophene-carboxamide derivatives disrupt bacterial cell wall synthesis .
  • Resistance Profiling : Serial passage assays under sub-MIC conditions identify resistance development rates .

Basic: What purification techniques are critical for isolating benzo[b]thiophene derivatives?

Answer:

  • Reverse-Phase HPLC : Effective for polar derivatives (e.g., carboxylic acid-containing analogs) using MeCN:H₂O gradients .
  • Column Chromatography : Silica gel with hexane/EtOAc (4:1) separates non-polar intermediates (e.g., brominated derivatives) .
  • Recrystallization : Methanol/water mixtures yield high-purity solids (melting points: 200–220°C) .

Advanced: How do chloro-propyl substituents influence the electronic properties of benzo[b]thiophene?

Answer:

  • Electron-Withdrawing Effects : The chloro group reduces electron density at the thiophene ring, shifting redox potentials (cyclic voltammetry) by +0.3–0.5 V .
  • Steric Effects : Propyl chains increase steric bulk, affecting π-π stacking in crystal structures (XRD analysis).
  • Computational Modeling : HOMO-LUMO gaps calculated via DFT show a 0.2–0.4 eV reduction compared to unsubstituted analogs, enhancing reactivity .

Advanced: What challenges arise in scaling transition metal-catalyzed cyclization for benzo[b]thiophene synthesis?

Answer:

  • Catalyst Loading : Reducing AuCl/AgSbF₆ from 5 mol% to 1–2 mol% without compromising yield requires ligand optimization (e.g., phosphine ligands) .
  • Byproduct Management : Halogenated byproducts (e.g., NH₄Cl in benzoylisothiocyanate reactions) necessitate aqueous workups .
  • Solvent Recovery : DCM and dioxane recovery systems (e.g., distillation) reduce costs in large-scale syntheses .

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